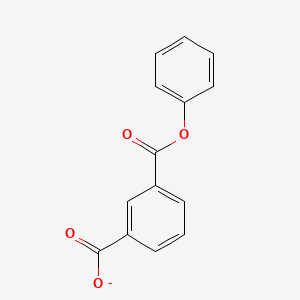

3-(Phenoxycarbonyl)benzoate

描述

Structure

3D Structure

属性

CAS 编号 |

37970-35-7 |

|---|---|

分子式 |

C14H9O4- |

分子量 |

241.22 g/mol |

IUPAC 名称 |

3-phenoxycarbonylbenzoate |

InChI |

InChI=1S/C14H10O4/c15-13(16)10-5-4-6-11(9-10)14(17)18-12-7-2-1-3-8-12/h1-9H,(H,15,16)/p-1 |

InChI 键 |

CDMACSHLSBAJGG-UHFFFAOYSA-M |

SMILES |

C1=CC=C(C=C1)OC(=O)C2=CC=CC(=C2)C(=O)[O-] |

规范 SMILES |

C1=CC=C(C=C1)OC(=O)C2=CC=CC(=C2)C(=O)[O-] |

产品来源 |

United States |

Synthetic Methodologies and Strategies for 3 Phenoxycarbonyl Benzoate and Analogues

Esterification Reactions in 3-(Phenoxycarbonyl)benzoate Synthesis

The core transformation in the synthesis of this compound is the formation of an ester linkage between the carboxyl group of a benzoic acid derivative and the hydroxyl group of a phenol (B47542). Various methods exist to achieve this, ranging from direct acid-catalyzed reactions to the use of highly reactive intermediates.

Direct Esterification Approaches

Direct esterification, often referred to as Fischer-Speier esterification, involves the reaction of a carboxylic acid with an alcohol (or phenol) in the presence of an acid catalyst. libretexts.orgorganic-chemistry.org This equilibrium-driven process typically requires heating and the removal of water to drive the reaction towards the product. organic-chemistry.org For the synthesis of this compound, this would involve the reaction of isophthalic acid monophenylester with an alcohol, or more commonly, isophthalic acid or its mono-alkyl ester with phenol.

The reaction is catalyzed by strong Brønsted or Lewis acids, such as concentrated sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), or dry hydrogen chloride gas. libretexts.orgorganic-chemistry.org The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by the catalyst, which enhances its electrophilicity and makes it more susceptible to nucleophilic attack by the phenol. organic-chemistry.org

Modern variations of this method focus on improving efficiency and environmental compatibility. For instance, solid acid catalysts, such as phosphoric acid-modified Montmorillonite K10 clay, have been shown to be effective for the esterification of substituted benzoic acids under solvent-free conditions. ijstr.org Microwave-assisted organic synthesis (MAOS) has also been employed to optimize Fischer esterification, offering reduced reaction times and enhanced yields, particularly when using sealed-vessel conditions which allow for temperatures above the solvent's boiling point. academicpublishers.orgusm.my

Table 1: Comparison of Direct Esterification Catalysts

| Catalyst System | Substrates | Key Features | Reference |

|---|---|---|---|

| H₂SO₄ (catalytic) | Carboxylic Acid + Alcohol/Phenol | Classic method; equilibrium-driven; requires water removal. | libretexts.orgorganic-chemistry.org |

| Phosphoric acid/Montmorillonite K10 | Substituted Benzoic Acids + Alcohols | Solid acid catalyst; solvent-free conditions; reusable catalyst. | ijstr.org |

| Tin(II) Compounds | Benzoic Acid + Alcohols (C7-C13) | Effective for higher boiling alcohols; catalyst removed by filtration. | google.com |

| Microwave + H₂SO₄ | Substituted Benzoic Acids + Alcohols | Accelerated reaction rates; improved yields under sealed-vessel conditions. | usm.myresearchgate.net |

Activated Ester Methodologies

To overcome the equilibrium limitations and often harsh conditions of direct esterification, methods involving the activation of the carboxylic acid are frequently used. These strategies involve converting the carboxylic acid into a more reactive derivative, which then readily reacts with the phenol.

One common approach is the use of acyl chlorides (or acid chlorides). libretexts.org The precursor, such as a derivative of isophthaloyl chloride, is highly reactive towards phenols. The reaction is typically rapid and often vigorous, producing the desired ester and hydrogen chloride (HCl) as a byproduct. libretexts.org

Acid anhydrides are another class of activated derivatives. libretexts.orgtcichemicals.com While generally less reactive than acyl chlorides, they are effective acylating agents. The reaction with phenols may require warming. libretexts.org In some cases, mixed anhydrides are generated in situ to facilitate selective esterification. tcichemicals.com

More sophisticated activating agents have also been developed. For example, 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) can be used to convert aromatic carboxylic acids into highly active triazine esters. These intermediates subsequently react with alcohols or phenols to yield the final ester product under mild conditions. e3s-conferences.org

Coupling Reagent Applications (e.g., N,N'-Diisopropylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP))

Carbodiimide-based coupling reagents are widely used to facilitate the formation of ester and amide bonds under mild conditions. The Steglich esterification, which utilizes N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-Dimethylaminopyridine (DMAP), is a cornerstone of this approach. rsc.orgijpsr.com

The mechanism involves the initial reaction of the carboxylic acid with DCC to form a highly reactive O-acylisourea intermediate. ijpsr.comchemistrysteps.com This intermediate is susceptible to nucleophilic attack by the phenol. However, for less nucleophilic alcohols and phenols, the O-acylisourea can rearrange into a stable, unreactive N-acylurea. DMAP acts as an acyl transfer catalyst, intercepting the O-acylisourea to form a highly reactive acylpyridinium species. This species is then efficiently attacked by the phenol to form the ester, regenerating DMAP in the process. ijpsr.comnih.gov

A common protocol involves stirring the carboxylic acid, phenol, DCC, and a catalytic amount of DMAP in a dry solvent like dichloromethane (B109758) at room temperature. rsc.orgbeilstein-journals.org A significant drawback of DCC is the formation of the N,N'-dicyclohexylurea byproduct, which can be difficult to remove. nih.gov To circumvent this, water-soluble carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are often used, as the corresponding urea (B33335) byproduct can be easily removed by aqueous extraction. ijpsr.com The addition of 1-hydroxybenzotriazole (B26582) (HOBt) as an additive in conjunction with EDC and DMAP can further improve yields, especially for challenging couplings involving electron-deficient amines or phenols. nih.govnih.gov

Table 2: Common Coupling Reagents for Esterification

| Reagent System | Role of Components | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| DCC / DMAP | DCC: Activates carboxylic acid. DMAP: Acyl transfer catalyst. | Mild conditions; high yields. | Forms insoluble dicyclohexylurea byproduct. | rsc.orgbeilstein-journals.org |

| EDC / DMAP | EDC: Water-soluble activating agent. DMAP: Acyl transfer catalyst. | Mild conditions; water-soluble urea byproduct allows for easy workup. | More expensive than DCC. | ijpsr.com |

| EDC / HOBt / DMAP | EDC: Activating agent. HOBt: Additive to form reactive ester, suppresses side reactions. DMAP: Acyl transfer catalyst. | Effective for difficult couplings; improves yields. | Multi-component system. | nih.gov |

Precursor Synthesis and Functional Group Transformations

The successful synthesis of this compound and its analogues is critically dependent on the availability of the requisite starting materials: substituted benzoic acids and phenolic intermediates.

Synthesis of Substituted Benzoic Acid Derivatives

The parent benzoic acid core for this compound is isophthalic acid (benzene-1,3-dicarboxylic acid). wikipedia.org On an industrial scale, isophthalic acid is produced through the cobalt-manganese catalyzed oxidation of meta-xylene with oxygen. wikipedia.org In a laboratory setting, it can be prepared by oxidizing meta-xylene with stronger oxidizing agents like chromic acid. wikipedia.org

For the synthesis of the target molecule, a mono-protected derivative of isophthalic acid is often required to ensure selective esterification. The preparation of isophthalic acid monoesters can be challenging but has been achieved. google.comepo.org For example, mono-(beta-hydroxyethyl)-isophthalate can be prepared by reacting monosodium isophthalate (B1238265) with ethylene (B1197577) oxide, providing a route to a purified monoester. google.com The synthesis of various substituted benzoic acids is also well-documented, often starting from correspondingly substituted toluenes or other precursors which are then oxidized. ijstr.org For instance, a library of benzoates with different electron-withdrawing groups has been synthesized to modulate the properties of the final molecules. nih.gov

Preparation of Phenolic Intermediates

The second key component is the phenolic intermediate. For the parent compound, this is simply phenol. For analogues, a wide variety of substituted phenols are utilized. Many of these are commercially available or can be synthesized through standard aromatic chemistry.

For example, 4-hydroxybenzoic acid can be esterified with phenol to produce Phenyl 4-hydroxybenzoate, which itself is a phenolic intermediate for more complex structures. ontosight.ai The synthesis of phenolic esters often begins with a corresponding phenol and an acylating agent like acetic anhydride. jetir.org More complex phenolic intermediates, such as 4-(undec-10-enyloxy)phenol and 2-methylresorcinol, have been used in the synthesis of liquid crystalline molecules containing phenyl benzoate (B1203000) moieties, demonstrating the versatility of available phenolic precursors. rsc.org The synthesis of these often involves Williamson ether synthesis or other standard functional group transformations to append desired side chains to a basic phenol or hydroquinone (B1673460) core.

Introduction of the Phenoxycarbonyl Moiety

The introduction of a phenoxycarbonyl group is a critical step in the synthesis of the target compound and its analogues. This transformation is typically achieved by reacting a molecule containing a hydroxyl or amino group with a phenyl chloroformate or a related derivative.

One documented method involves the formation of α-phenoxycarbonyloxyketones by introducing a phenoxycarbonyl moiety to the hydroxyl group of α-hydroxyketones sphinxsai.com. This reaction establishes the core ester linkage characteristic of this class of compounds. In the context of more complex molecules like amino acid derivatives, N-phenoxycarbonyl amino acids (NPCs) serve as stable and versatile monomers for polypeptide synthesis. rsc.orgchinesechemsoc.org A facile method for their synthesis has been developed using a two-phase reaction system, which avoids the need for complex purification techniques like column chromatography. rsc.orgresearchgate.net This method demonstrates high efficiency and is compatible with a range of amino acids. rsc.org

Furthermore, the phenoxycarbonyl group can be introduced and subsequently transformed. For instance, research on oxindole (B195798) derivatives has shown the selective amidation of an N-phenoxycarbonyl moiety, indicating its utility as an intermediate for creating more complex amide structures bme.hu. In another example, N-(phenoxycarbonyl) benzamide (B126) is used as a key intermediate, which is then coupled with various amines to generate acyl urea analogs mdpi.com.

Table 1: Selected Methods for Introducing the Phenoxycarbonyl Moiety

| Precursor Type | Reagent | Product Type | Key Feature | Reference |

| α-Hydroxyketones | Phenyl chloroformate (presumed) | α-Phenoxycarbonyloxyketones | Direct introduction to a hydroxyl group | sphinxsai.com |

| Amino Acids | Phenyl chloroformate (presumed) | N-Phenoxycarbonyl amino acids (NPCs) | Facile two-phase reaction, high purity | rsc.orgresearchgate.net |

| Benzamide | Phenyl chloroformate (presumed) | N-(phenoxycarbonyl) benzamide | Intermediate for acyl urea synthesis | mdpi.com |

| Oxindoles | - | N-Phenoxycarbonyl oxindoles | Allows for selective subsequent amidation | bme.hu |

Multi-Step Synthetic Sequences and Complex Architectures

The this compound unit is not only synthesized as a standalone molecule but is also frequently incorporated into larger, more complex molecular structures. rsc.orgchinesechemsoc.orgresearchgate.net This requires multi-step synthetic sequences where the timing and method of introducing the phenoxycarbonyl benzoate unit are strategically planned. youtube.comlumenlearning.com The synthesis of these complex architectures often relies on robust and high-yielding reactions to be feasible. scribd.com

Strategies for Incorporating Phenoxycarbonyl Benzoate Units into Larger Molecules

The incorporation of phenoxycarbonyl benzoate units is a key strategy in the construction of advanced materials such as polymers and dendrimers. rsc.orgchinesechemsoc.orgresearchgate.net A significant approach involves using N-phenoxycarbonyl-functionalized α-amino acids (NPCAs) as stable monomer precursors for the synthesis of well-defined polypeptides with complex topologies like block, star, and brush-type architectures. chinesechemsoc.org This strategy leverages the moisture-insensitive and air-tolerant nature of NPCA precursors, allowing for controlled polymerization with high fidelity of the chain ends, a challenge with more sensitive monomers. chinesechemsoc.org

Sequential Functionalization and Coupling Reactions (e.g., Negishi coupling)

Molecules containing the phenoxycarbonyl benzoate moiety can undergo further chemical modifications through sequential functionalization and coupling reactions. rsc.org This allows for the elaboration of the core structure into more complex targets. Cross-coupling reactions, such as the Negishi coupling, are powerful tools for forming carbon-carbon bonds. numberanalytics.com

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. numberanalytics.com This reaction is known for its high functional group tolerance, which is crucial when dealing with molecules containing ester groups like phenoxycarbonyl benzoate. organic-chemistry.orgorganic-chemistry.org While direct examples of Negishi coupling on this compound itself are not prevalent in the reviewed literature, the successful coupling of organozinc reagents with aryl halides containing ester functionalities (e.g., methyl 4-(acryloyl)benzoate) demonstrates the feasibility of this approach. mdpi.com For instance, the Pd-catalyzed Negishi cross-coupling has been used to prepare hindered biaryls and tolerates a wide array of functional groups organic-chemistry.org. Research has also shown the use of Pd/PtBu3-catalyzed Negishi coupling with substrates containing a phenoxycarbonyl group, such as derivatives of lysine (B10760008) researcher.life.

Sequential catalysis strategies, where an initial reaction sets the stage for a subsequent transformation, are also highly relevant. nih.govnih.gov For example, a template-directed approach has been developed for the sequential palladium-catalyzed meta-selective C-H olefination of phenols, followed by nickel-catalyzed arylation, converting simple phenols into 1,3-disubstituted arenes nih.gov. Such strategies could conceivably be adapted for the further functionalization of the aromatic rings within the this compound structure.

Table 2: Example of Negishi Coupling with a Benzoate Moiety

| Acyl Halide | Organozinc Reagent | Catalyst | Product | Yield | Reference |

| (E)-3-(2-methoxyphenyl)acryloyl chloride | (4-(methoxycarbonyl)phenyl)zinc iodide | Pd(PPh3)4 | Methyl (E)-4-(3-(2-methoxyphenyl)acryloyl)benzoate | 70% | mdpi.com |

| (E)-3-(naphthalen-1-yl)acryloyl chloride | (4-(methoxycarbonyl)phenyl)zinc iodide | Pd(PPh3)4 | Methyl (E)-4-(3-(naphthalen-1-yl)acryloyl)benzoate | 85% | mdpi.com |

| (E)-3-(thiophen-2-yl)acryloyl chloride | (4-(methoxycarbonyl)phenyl)zinc iodide | Pd(PPh3)4 | Methyl (E)-4-(3-(thiophen-2-yl)acryloyl)benzoate | 82% | mdpi.com |

Chemical Reactivity and Mechanistic Investigations of 3 Phenoxycarbonyl Benzoate

Ester Cleavage Reactions

The cleavage of the ester linkages in 3-(phenoxycarbonyl)benzoate can proceed through several pathways, most notably hydrolysis and non-hydrolytic methods. These reactions are fundamental to the transformation and degradation of this class of compounds.

Hydrolytic Pathways

Ester hydrolysis is a common reaction that can be catalyzed by either acid or base. copernicus.org In these reactions, a water molecule acts as the nucleophile, cleaving the ester bond.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid catalyst, the hydrolysis of an ester is a reversible process. copernicus.org For this compound, this would involve protonation of the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by water. This process would yield 3-carboxybenzoic acid and phenol (B47542). The reaction is the reverse of Fischer esterification. copernicus.org

Base-Catalyzed Hydrolysis (Saponification): When a base such as sodium hydroxide (B78521) is used, the hydrolysis is an irreversible reaction that goes to completion. copernicus.org The hydroxide ion directly attacks the carbonyl carbon of the ester, leading to the formation of a carboxylate salt and an alcohol. In the case of this compound, saponification would yield the sodium salt of 3-carboxybenzoic acid and phenoxide, which would subsequently be protonated to phenol upon workup. This process is termed saponification and is a widely used method for the cleavage of esters. copernicus.org

The rate of hydrolysis can be influenced by factors such as pH and temperature. For instance, studies on the hydrolysis of fenthion (B1672539) and its metabolites have shown that stability decreases as pH increases, and reaction rates are significantly enhanced at elevated temperatures. utoronto.ca Similar principles would apply to the hydrolysis of this compound.

Non-Hydrolytic Cleavage Mechanisms (e.g., Aluminum and Iodine mediated)

Non-hydrolytic methods provide alternative routes for ester cleavage, often offering selectivity under mild conditions. A notable example is the use of aluminum powder and iodine in anhydrous acetonitrile. This system has been shown to be effective for the deprotection of carboxylic esters. sci-hub.se

A key advantage of this method is its selectivity. For instance, it allows for the cleavage of alkyl carboxylates in the presence of aryl esters. sci-hub.se Research has demonstrated the selective cleavage of a related compound, methyl 4-(phenoxycarbonyl)benzoate (9g), which afforded 4-(phenoxycarbonyl)benzoic acid (10g) in a high yield of 99%. sci-hub.se This indicates that the methyl ester was cleaved while the phenyl ester linkage remained intact. The reaction is typically carried out at elevated temperatures, such as 80°C. sci-hub.se

| Substrate | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Methyl 4-(phenoxycarbonyl)benzoate | Aluminum, Iodine, Acetonitrile, 80°C | 4-(Phenoxycarbonyl)benzoic acid | 99 | sci-hub.se |

Nucleophilic Acyl Substitution Mechanisms

Nucleophilic acyl substitution is a characteristic reaction of carboxylic acid derivatives, including esters like this compound. acs.org This reaction involves the substitution of a leaving group on the acyl carbon by a nucleophile. The general mechanism proceeds through a tetrahedral intermediate. psu.edu

The reactivity of phenyl benzoates in nucleophilic substitution reactions has been the subject of kinetic studies. These studies often involve reacting substituted phenyl benzoates with various nucleophiles and measuring the second-order rate constants. The data reveals how substituents on both the benzoyl and the phenoxy groups influence the reaction rate.

For example, kinetic studies on the reactions of Y-substituted phenyl benzoates with the azide (B81097) ion (N₃⁻) in a DMSO-water mixture have been conducted. The second-order rate constants (k_N) vary with the nature of the substituent Y on the leaving phenoxide group. Electron-withdrawing groups on the phenoxide leaving group generally increase the reaction rate. scispace.com

| Substituent (Y) | pKa of Y-PhOH | k_N (x 10⁻³ M⁻¹s⁻¹) |

|---|---|---|

| 2,4-(NO₂)₂ | 4.11 | 224 |

| 3,4-(NO₂)₂ | 5.42 | 124 |

| 4-NO₂ | 7.14 | 2.34 |

| 4-CHO | 7.66 | 0.479 |

| 4-CN | 7.95 | 0.993 |

| 4-COCH₃ | 8.05 | 0.232 |

| 4-COOEt | 8.50 | 0.151 |

| 3-CHO | 8.98 | 0.064 |

Electrophilic Aromatic Substitution on Phenyl and Benzoate (B1203000) Moieties

The two aromatic rings in this compound exhibit different reactivities towards electrophilic aromatic substitution (EAS). The directing and activating/deactivating effects of the ester functionality play a crucial role.

The benzoyl moiety, which contains the electron-withdrawing carbonyl group directly attached to the aromatic ring, is deactivated towards electrophilic attack. The carbonyl group withdraws electron density from the ring, making it less nucleophilic. Consequently, electrophilic substitution on this ring is slower than on benzene (B151609) and is directed to the meta position relative to the carbonyl group. vaia.comaskfilo.com

Conversely, the phenoxy moiety has an oxygen atom directly attached to the aromatic ring. The lone pairs on this oxygen atom can be donated into the ring through resonance, which activates the ring towards electrophilic substitution. This activating effect directs incoming electrophiles to the ortho and para positions. Due to steric hindrance from the rest of the molecule, the para position is often the preferred site of substitution. reddit.com

In a competitive reaction, electrophilic substitution is expected to occur preferentially on the more activated phenoxy ring. For example, in the nitration of phenyl benzoate, the nitro group is introduced primarily at the para position of the phenoxy ring. tardigrade.in

| Aromatic Ring | Substituent Effect | Reactivity Compared to Benzene | Directing Influence | Reference |

|---|---|---|---|---|

| Benzoyl Ring | Deactivating (-C(O)OPh) | Less Reactive | Meta | vaia.comaskfilo.com |

| Phenoxy Ring | Activating (-OC(O)Ph) | More Reactive | Ortho, Para | reddit.com |

Radical Reactions and Thermolysis Studies of Related Perbenzoates

The thermolysis of perbenzoates, such as benzoyl peroxide, provides insight into the radical reactions that can occur with related structures. Benzoyl peroxide is a common radical initiator that decomposes upon heating. akjournals.com

The thermal decomposition of benzoyl peroxide in the ground state can proceed through different pathways. One major pathway involves the homolytic cleavage of the O-O bond to produce two benzoyloxy radicals (PhC(O)O•). These radicals can then undergo decarboxylation to form phenyl radicals (Ph•) and carbon dioxide. jlu.edu.cn Another proposed pathway involves the formation of an oxygen molecule and benzoyl radicals. jlu.edu.cn

The decomposition of benzoyl peroxide can be influenced by the solvent and the presence of other substances. For instance, in benzene, the generated phenyl radicals can react with the solvent. rsc.org The study of such reactions is crucial for understanding polymerization processes and other radical-mediated transformations. akjournals.com

Theoretical studies have calculated the activation energies for the decomposition of benzoyl peroxide, providing a deeper understanding of the reaction mechanism. jlu.edu.cn

| Pathway | Reaction Steps | Final Products |

|---|---|---|

| 1 | PhC(O)O-OC(O)Ph → 2 PhC(O)O• → 2 Ph• + 2 CO₂ | Phenyl radicals, Carbon dioxide |

| 2 | PhC(O)O-OC(O)Ph → PhC(O)OO• + PhC(O)• → PhC(O)• + O₂ + Ph• + CO | Benzoyl radical, Oxygen, Phenyl radical, Carbon monoxide |

Chemi-excitation and Luminescence Mechanisms of Related Benzoate Derivatives

Certain chemical reactions involving benzoate derivatives can lead to the formation of an electronically excited state, which then emits light upon relaxation to the ground state, a phenomenon known as chemiluminescence.

A well-studied example involves the decomposition of phenoxy-1,2-dioxetanes. In these systems, a chemical trigger can initiate a cascade of reactions that leads to the formation of a chemiexcited benzoate ester. This excited ester then serves as the light-emitting species. The emission properties, such as the wavelength of the emitted light, can be tuned by modifying the structure of the benzoate derivative.

For instance, various (coumarin-3-yl)-benzoates have been synthesized, and their fluorescence properties in the solid state have been investigated. These compounds exhibit fluorescence emission in the range of 460 to 525 nm. The electronic nature of the substituents on the benzoate moiety has a clear influence on the fluorescence emission. sapub.org

| Compound | Substituent (R) on Benzoate | Emission Wavelength (λ_F, nm) |

|---|---|---|

| 2a | H | 460 |

| 2b | CH₃ | 475 |

| 2c | t-Bu | 475 |

| 2d | OCH₃ | 525 |

| 2e | Cl | 470 |

The study of these chemiluminescent and fluorescent properties is important for the development of new materials for applications such as organic light-emitting diodes (OLEDs) and bioimaging probes. researchgate.netnih.gov

Advanced Spectroscopic and Structural Characterization of 3 Phenoxycarbonyl Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in both solution and the solid state.

High-resolution ¹H NMR spectroscopy provides detailed information about the proton environments within a molecule. For diphenyl isophthalate (B1238265) (C₂₀H₁₄O₄), the spectrum is expected to show signals exclusively in the aromatic region. nih.gov The molecule has three distinct aromatic rings, leading to a complex pattern of overlapping signals.

The central isophthalate ring contains four protons, while the two terminal phenyl rings each have five protons. Due to the molecule's symmetry, the two phenoxy groups are chemically equivalent. The protons on the central ring and the terminal phenyl rings would produce a series of multiplets.

| Assigned Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Protons on terminal phenyl rings | 7.20 - 7.50 | Multiplet (m) | 10H |

| Protons on central isophthalate ring | 7.60 - 8.70 | Multiplet (m) | 4H |

¹³C NMR spectroscopy is used to determine the carbon skeleton of a molecule. In diphenyl isophthalate, several distinct carbon signals are expected, corresponding to the carbonyl carbons and the various aromatic carbons. nih.gov

The spectrum would feature a downfield signal for the two equivalent ester carbonyl carbons. The aromatic region would contain signals for the four types of carbons in the central isophthalate ring (two substituted, two unsubstituted) and the three types of carbons in the two equivalent terminal phenyl rings (one substituted, two ortho, two meta, one para). While databases indicate the existence of ¹³C NMR spectra for this compound, specific peak assignments from experimental data are not available in the search results. nih.govchemicalbook.com

| Assigned Carbons | Predicted Chemical Shift (δ, ppm) |

| Carbonyl Carbon (C=O) | 164 - 166 |

| Aromatic Carbons (Substituted) | 131 - 151 |

| Aromatic Carbons (Unsubstituted) | 121 - 135 |

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in their solid form, avoiding the need for dissolution. rsc.org It is particularly valuable for analyzing insoluble polymers, crystalline materials, and liquid crystalline phases (mesophases). rsc.org High-resolution techniques, such as magic-angle spinning (MAS), are employed to average out anisotropic interactions that broaden signals in the solid state, yielding spectra with higher resolution.

This method can be used to characterize the local molecular environment and identify different polymorphs of a crystalline solid. In the context of liquid crystals, ssNMR provides insights into the molecular ordering and phase behavior. However, diphenyl isophthalate is described as a crystalline solid and is not known to form a mesophase. nih.gov Consequently, no studies utilizing solid-state NMR for mesophase characterization of this specific compound have been reported in the searched literature.

Two-dimensional (2D) solid-state NMR techniques provide correlations between different nuclei, offering deeper structural insights than 1D methods. Separated Local Field (SLF) NMR experiments, such as SAMPI4 (SAMmy-based Phase-Inverted 4-pulse), are advanced methods used to measure heteronuclear dipolar couplings, for instance, between ¹³C and ¹H nuclei. polymersynergies.netacs.org

These dipolar couplings are highly sensitive to the distance between the coupled nuclei and their orientation relative to the external magnetic field. polymersynergies.net Therefore, measuring these couplings allows for the precise determination of bond lengths, bond angles, and the orientational order of molecular segments. acs.org These techniques are especially powerful for characterizing the degree of molecular alignment in ordered systems like liquid crystals. polymersynergies.net As with solid-state ¹³C NMR, no studies applying 2D SLF or SAMPI4 techniques to diphenyl isophthalate were found, as it is not a liquid crystalline material. nih.gov

Vibrational Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a key technique for identifying the functional groups present in a molecule. The FTIR spectrum of diphenyl isophthalate, typically recorded using a KBr wafer, shows characteristic absorption bands corresponding to its ester and aromatic components. nih.gov

The most prominent features in the spectrum are the strong absorptions from the C=O and C-O bonds of the two ester groups. The aromatic rings give rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region.

Table 3: Characteristic FTIR Absorption Bands for 3-(Phenoxycarbonyl)benzoate

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |

| C-H Stretch | Aromatic | 3050 - 3150 |

| C=O Stretch | Ester | 1730 - 1750 |

| C=C Stretch | Aromatic | 1400 - 1600 |

| C-O Stretch | Ester | 1100 - 1300 |

| C-H Bend | Aromatic (out-of-plane) | 690 - 900 |

Raman Spectroscopy

Raman spectroscopy is a non-destructive spectroscopic technique that provides detailed information about molecular vibrations, yielding a structural fingerprint of the molecule. For this compound, the Raman spectrum is expected to be characterized by vibrations originating from its three main components: the benzoate (B1203000) phenyl ring, the phenoxy phenyl ring, and the central ester group.

Carbonyl (C=O) Stretch: The ester carbonyl stretching vibration is a strong and characteristic Raman band, typically appearing in the region of 1700-1750 cm⁻¹. For phenyl benzoate, this frequency is noted around 1742 cm⁻¹. ias.ac.in

Aromatic Ring Vibrations: Both phenyl rings will give rise to several distinct bands. The ring breathing modes, which involve the symmetric expansion and contraction of the carbon rings, are particularly informative. For monosubstituted benzenes, these typically occur near 1000 cm⁻¹. nih.gov Other significant ring vibrations include the C-C stretching modes within the rings, which appear in the 1400-1610 cm⁻¹ region. A prominent band around 1600 cm⁻¹ is characteristic of aromatic C=C stretching. ias.ac.in

C-O Stretching Vibrations: The spectrum will feature stretching vibrations from the C-O-C ester linkage. The Ar-O and O-C=O stretches are expected in the 1100-1300 cm⁻¹ range. researchgate.net

Aromatic C-H Vibrations: The stretching vibrations of the C-H bonds on the phenyl rings typically produce signals above 3000 cm⁻¹, often seen around 3070 cm⁻¹. ias.ac.in In-plane and out-of-plane C-H bending vibrations occur at lower frequencies.

Theoretical calculations, such as those performed using Density Functional Theory (DFT) on phenyl benzoate, provide excellent agreement with experimental spectra and aid in the precise assignment of these vibrational modes. nih.govresearchgate.net

Table 1: Predicted Characteristic Raman Shifts for this compound Data inferred from studies on phenyl benzoate and related aromatic esters. nih.govresearchgate.netias.ac.in

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | Phenyl Rings | ~3070 |

| Carbonyl C=O Stretch | Ester | ~1740 |

| Aromatic Ring C=C Stretch | Phenyl Rings | ~1600 |

| C-O-C Asymmetric/Symmetric Stretch | Ester Linkage | ~1270 / ~1100 |

| Ring Breathing Mode | Phenyl Rings | ~1000 |

| C-C-C In-Plane Bending | Phenyl Rings | ~620 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and providing structural information through fragmentation analysis. acs.org

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar, thermally labile molecules without causing significant fragmentation. sci-hub.se It allows for the transfer of ions from solution into the gas phase for mass analysis. For this compound, which exists as an anion, ESI-MS in negative ion mode would be the standard method for analysis.

In a typical ESI-MS experiment, this compound (C₁₄H₉O₄⁻) would be expected to produce a strong signal corresponding to its molecular ion at an m/z value equal to its molecular weight. The exact mass of the [M]⁻ ion is 241.0506. The technique is sensitive enough to detect non-covalent complexes and adducts, although for this simple molecule, the primary observation would be the isolated molecular ion. mdpi.com ESI-MS is often coupled with liquid chromatography (LC) to separate components of a mixture before detection, a technique that has been used to analyze derivatives of this compound. nih.gov

Quadrupole Time-of-Flight Mass Spectrometry (Q-ToF MS)

Quadrupole Time-of-Flight (Q-ToF) mass spectrometry is a high-resolution mass spectrometry (HRMS) method that combines a quadrupole mass analyzer with a time-of-flight mass analyzer. researchgate.net This hybrid approach provides very high mass accuracy, typically within a few parts per million (ppm), which enables the unambiguous determination of a compound's elemental formula from its exact mass. e3s-conferences.org

For this compound, a Q-ToF analysis would confirm its elemental composition as C₁₄H₉O₄. Furthermore, Q-ToF instruments are readily used for tandem mass spectrometry (MS/MS) experiments. In an MS/MS experiment, the parent molecular ion (m/z 241.05) would be selected by the quadrupole, subjected to collision-induced dissociation (CID), and the resulting fragment ions would be analyzed by the ToF detector. This fragmentation pattern provides critical information about the molecule's structure. arizona.edu

Expected fragmentation pathways for aromatic esters like this compound include cleavage at the ester linkages. libretexts.orgnih.gov Key predicted fragments are detailed in the table below.

Table 2: Predicted High-Resolution MS/MS Fragments of this compound ([C₁₄H₉O₄]⁻)

| Fragment Ion Formula | Loss from Parent Ion | Calculated Exact Mass (m/z) | Description |

| [C₇H₅O₂]⁻ | C₇H₄O₂ | 121.0295 | Benzoate anion (cleavage of ester C-O bond) |

| [C₆H₅O]⁻ | C₈H₄O₃ | 93.0346 | Phenoxide anion (cleavage of ester O-Ar bond) |

| [C₁₃H₉O₂]⁻ | CO₂ | 193.0660 | Loss of carbon dioxide from the carboxylate group |

| [C₇H₄O₂]⁻ (from C₁₃H₉O₂) | C₆H₅ | 120.0217 | Loss of a phenyl radical after decarboxylation |

Electronic Absorption and Emission Spectroscopy

These spectroscopic methods investigate the electronic transitions between different energy levels within a molecule upon absorption or emission of photons, typically in the ultraviolet (UV) and visible regions of the electromagnetic spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. For aromatic compounds like this compound, absorption bands arise from electronic transitions involving π and n (non-bonding) electrons. The spectrum is expected to be dominated by two main types of transitions:

π→π* Transitions: These are high-intensity absorptions associated with the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital within the aromatic rings. For phenyl esters and substituted benzoic acids, these transitions typically result in strong absorption bands in the 230-280 nm range. cdnsciencepub.com

n→π* Transitions: This transition involves promoting a non-bonding electron from one of the oxygen atoms of the carbonyl group to a π* anti-bonding orbital. These transitions are generally much weaker in intensity than π→π* transitions and can sometimes be obscured by the stronger bands. core.ac.uk

Studies on phenyl benzoate and related derivatives show characteristic absorptions around 230-240 nm. cdnsciencepub.com The precise position and intensity of the absorption maxima (λ_max) for this compound would be influenced by the substitution pattern on the rings and the solvent used.

Table 3: Predicted Electronic Transitions for this compound Data inferred from studies on phenyl benzoate and related aromatic compounds. cdnsciencepub.comcore.ac.uknih.gov

| Transition Type | Orbitals Involved | Predicted Wavelength (λ_max) | Characteristics |

| π→π | Phenyl Ring π → Phenyl Ring π | ~230 - 280 nm | Strong intensity (high ε) |

| n→π | Carbonyl Oxygen n → Carbonyl/Phenyl π | >280 nm | Weak intensity (low ε) |

Fluorescence and Phosphorescence Studies, including Solvatochromic Shift Analysis

Fluorescence and phosphorescence are photoluminescence processes where a molecule emits a photon after being electronically excited by absorbing light. Simple aromatic esters like phenyl benzoate are typically not considered highly fluorescent or phosphorescent in solution at room temperature. rsc.org However, phosphorescence can be readily observed when such molecules are incorporated into a rigid matrix (like a phenyl benzoate matrix itself) or at very low temperatures (e.g., 77 K), which minimizes non-radiative decay pathways. nih.govresearchgate.netnih.gov

Solvatochromism is the phenomenon where a substance's absorption or emission spectrum changes in response to a change in the polarity of the solvent. taylorandfrancis.com This effect arises from differential solvation of the ground and excited electronic states of the molecule. A plot of the Stokes shift (the difference in energy between the absorption and emission maxima) against a solvent polarity function can provide information about the change in the molecule's dipole moment upon excitation. eurjchem.com

While no specific solvatochromic studies on this compound have been published, this type of analysis is a powerful tool for probing the nature of excited states in polar molecules. nih.govresearchgate.net For a molecule like this compound, which possesses polar ester and carboxylate groups, one might expect to observe a solvatochromic shift, particularly in its fluorescence spectrum (if measurable). A positive solvatochromism (a red-shift in emission with increasing solvent polarity) would indicate that the excited state is more polar than the ground state, suggesting a degree of intramolecular charge transfer (ICT) character. nih.govosti.gov

X-ray Diffraction Studies

X-ray diffraction (XRD) is a non-destructive analytical technique that provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, bond angles, and site-ordering details.

Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation

The precise molecular structure of this compound in the solid state can be determined using single-crystal X-ray diffraction. This technique involves irradiating a single, well-ordered crystal with monochromatic X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are directly related to the arrangement of electrons, and therefore atoms, within the crystal lattice.

While specific experimental data for this compound is not publicly available in the Crystallography Open Database or other surveyed literature, a hypothetical data set based on similar phenyl benzoate structures would be presented in a format similar to the tables below. Such an analysis would reveal critical structural parameters.

Hypothetical Crystallographic Data for this compound:

| Parameter | Value (Hypothetical) |

| Chemical Formula | C₁₄H₁₀O₄ |

| Formula Weight | 242.23 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.50 |

| b (Å) | 5.80 |

| c (Å) | 16.20 |

| α (°) | 90 |

| β (°) | 105.5 |

| γ (°) | 90 |

| Volume (ų) | 1130.4 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.424 |

Hypothetical Selected Bond Lengths and Angles:

| Bond/Angle | Length (Å) / Degrees (°) (Hypothetical) |

| C(7)-O(3) | 1.36 |

| C(8)-O(3) | 1.41 |

| C(7)-O(4) | 1.21 |

| C(1)-C(7) | 1.49 |

| O(3)-C(7)-C(1) | 112.5 |

| O(4)-C(7)-O(3) | 123.0 |

Powder X-ray Diffraction for Bulk and Mesophase Structures

Powder X-ray diffraction (PXRD) is an essential technique for characterizing the crystallinity and phase purity of a bulk sample. It involves irradiating a finely powdered sample with X-rays and measuring the intensity of the scattered radiation as a function of the scattering angle (2θ). The resulting diffractogram is a unique fingerprint of the crystalline phases present in the sample.

For this compound, PXRD would be used to confirm the identity of a synthesized batch by comparing its diffraction pattern to a calculated pattern from the single-crystal data or a standard reference pattern. It is also instrumental in identifying different polymorphic forms or the presence of amorphous content.

Furthermore, for compounds that exhibit liquid crystalline behavior (mesophases), temperature-dependent PXRD studies are invaluable. While there is no specific indication that this compound forms mesophases, related molecules with longer alkyl chains are known to be liquid crystals. In such cases, PXRD would reveal changes in molecular ordering at different temperatures, such as the layer spacing in smectic phases or the broad scattering halo characteristic of nematic phases.

Hypothetical Powder X-ray Diffraction Data for this compound:

| 2θ (°) (Hypothetical) | d-spacing (Å) (Hypothetical) | Relative Intensity (%) (Hypothetical) |

| 10.5 | 8.42 | 85 |

| 15.2 | 5.82 | 100 |

| 18.8 | 4.72 | 60 |

| 21.1 | 4.21 | 95 |

| 23.5 | 3.78 | 70 |

| 26.0 | 3.42 | 55 |

Each peak in the diffractogram corresponds to a specific set of crystal lattice planes, as defined by Miller indices (hkl). The positions and relative intensities of these peaks are characteristic of the compound's crystal structure.

Computational Chemistry and Theoretical Investigations of 3 Phenoxycarbonyl Benzoate

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Time-Dependent Density Functional Theory (TD-DFT))

Quantum chemical calculations are instrumental in elucidating the electronic structure and related properties of molecules. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are among the most widely used methods for studying medium to large-sized molecules like 3-(Phenoxycarbonyl)benzoate, providing a balance between computational cost and accuracy. aps.orgscirp.org These methods are used to predict a variety of molecular properties, from optimized geometries to spectroscopic signatures.

Geometry Optimization and Conformational Analysis

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For this compound, DFT calculations, often using the B3LYP functional and a basis set like 6-31G*, are employed to find the lowest energy conformation. rsc.orgresearchgate.net This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until a minimum on the potential energy surface is located. acs.org The absence of imaginary frequencies in the calculated vibrational spectrum confirms that the optimized structure corresponds to a true energy minimum. researchgate.net

Table 1: Representative Calculated Geometrical Parameters for a Phenyl Benzoate (B1203000) Derivative

| Parameter | Value |

| Dihedral Angle (Ring A - Ring B) | ~45-55° |

| Dihedral Angle (Ring B - Ring C) | ~5-15° |

Note: Data is illustrative and based on findings for structurally similar mesogenic molecules. researchgate.net Ring A, B, and C designations refer to the different phenyl rings within the larger molecular structure.

Electronic Structure Analysis (e.g., Highest Occupied Molecular Orbital (HOMO)-Lowest Unoccupied Molecular Orbital (LUMO) Energies)

The electronic properties of this compound are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.orglookchem.com The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). orientjchem.orgresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that provides insights into the molecule's chemical reactivity and kinetic stability. orientjchem.orgresearchgate.net A larger HOMO-LUMO gap generally implies higher stability and lower reactivity. orientjchem.org

DFT calculations can precisely determine the energies and spatial distributions of these orbitals. For analogous phenyl benzoate systems, it has been found that the HOMO is often localized on one part of the molecule, while the LUMO is concentrated on another. rsc.orglookchem.com This separation of the frontier orbitals is indicative of potential intramolecular charge transfer upon electronic excitation. rsc.org

Table 2: Calculated HOMO, LUMO, and Energy Gap for a Related Phenyl Benzoate System

| Compound | HOMO (eV) | LUMO (eV) | ΔE (HOMO-LUMO) (eV) |

| DdPCPDB | -5.55 | -1.26 | 4.28 |

| DdIMPDB | -5.22 | -1.34 | 3.89 |

| DdPBB | -5.75 | -1.65 | 4.09 |

Source: Adapted from a study on mesogenic benzoates. rsc.org The compounds listed are structurally related to this compound.

Spectroscopic Property Prediction (e.g., UV-Vis, NMR chemical shifts)

Computational methods are highly effective in predicting spectroscopic properties, which can then be compared with experimental data for validation.

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating the electronic absorption spectra of molecules. aps.org By computing the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. vjst.vnvjst.vn For aromatic esters, transitions are typically of the π-π* and n-π* type. researchgate.netup.ac.za The predicted spectra can help in the interpretation of experimental UV-Vis data and in understanding the electronic transitions responsible for the observed absorption bands. nih.govsemanticscholar.org

NMR Chemical Shifts: Predicting Nuclear Magnetic Resonance (NMR) chemical shifts is another powerful application of DFT. acs.orgresearchgate.net By calculating the magnetic shielding tensors for each nucleus in the molecule, it is possible to obtain theoretical ¹H and ¹³C NMR chemical shifts. st-andrews.ac.ukmdpi.com These predicted shifts are invaluable for assigning signals in experimental spectra and for confirming the proposed molecular structure. drugbank.comgoogleapis.com The accuracy of these predictions can be enhanced by considering solvent effects through models like the Polarizable Continuum Model (PCM). rsc.orgmdpi.com

Molecular Electrostatic Potential (MEP) Mapping and Surface Diagrams

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. avogadro.cclibretexts.org It is calculated by determining the electrostatic potential at the surface of the molecule. uni-muenchen.de The MEP map uses a color scale to represent different potential values, with red typically indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack). orientjchem.orglibretexts.orgorientjchem.org

For this compound, the MEP map would highlight the electronegative oxygen atoms of the carbonyl and ether linkages as regions of negative potential, while the hydrogen atoms of the aromatic rings would exhibit a more positive potential. vjst.vn This information is crucial for predicting the sites of intermolecular interactions and chemical reactivity. uni-muenchen.deorientjchem.org

Intramolecular Charge Transfer (ICT) Investigations

The presence of electron-donating (phenoxy group) and electron-withdrawing (carbonyl group) moieties within this compound suggests the possibility of Intramolecular Charge Transfer (ICT). researchgate.netnih.gov Upon absorption of light, an electron can be promoted from a donor-localized HOMO to an acceptor-localized LUMO, resulting in a significant redistribution of electron density. rsc.orgacs.org

Computational studies, particularly TD-DFT, can quantify the extent of ICT by analyzing the character of the molecular orbitals involved in the electronic transitions. researchgate.net The analysis of the ground and excited state dipole moments can also provide evidence for ICT. An increase in the dipole moment upon excitation is a strong indicator of a more polar excited state, consistent with charge transfer. nih.gov Such ICT processes are fundamental to the photophysical properties of many organic molecules. researchgate.net

Molecular Dynamics Simulations for Condensed Phase Behavior

While quantum chemical calculations are excellent for studying individual molecules, Molecular Dynamics (MD) simulations are employed to understand the behavior of molecules in the condensed phase (liquids or solids). MD simulations model the movements of atoms and molecules over time based on a classical force field.

For a compound like this compound, MD simulations could be used to study its behavior in a solvent or in the solid state. These simulations can provide insights into intermolecular interactions, packing arrangements in a crystal lattice, and the dynamics of conformational changes in a solution. By simulating a system containing many molecules of this compound, one can observe how they interact with each other and with their environment, providing a link between single-molecule properties and macroscopic behavior.

Reaction Mechanism Elucidation via Computational Methods

Understanding the intricate steps of a chemical reaction is paramount for controlling reaction outcomes and designing more efficient synthetic pathways. Computational chemistry offers a virtual laboratory to map out the potential energy surface of a reaction, identifying key transition states, intermediates, and the associated energy barriers. For benzoate derivatives, including this compound, density functional theory (DFT) has emerged as a workhorse for these investigations. biorxiv.orgnih.gov

DFT calculations can be employed to model various reactions involving this compound. For instance, the hydrolysis of the ester bond is a fundamental reaction. Computational studies can elucidate the reaction pathway, determining whether it proceeds through a concerted mechanism or a stepwise process involving a tetrahedral intermediate. osti.gov By calculating the energies of these different pathways, researchers can predict the most likely mechanism.

Furthermore, computational methods can probe the influence of substituents on the reactivity of this compound. For example, the effect of electron-donating or electron-withdrawing groups on either the benzoate or the phenoxy ring can be systematically studied. These in-silico experiments can predict how such modifications would alter the activation energies of various reactions, such as nucleophilic acyl substitution.

A common application of computational chemistry is to study the decarboxylation of benzoate derivatives in the gas phase. acs.org While not a typical solution-phase reaction for this compound, such studies provide fundamental insights into the intrinsic reactivity of the molecule. Theoretical calculations can predict the structure of the resulting carbanion and the energy barrier for its formation. acs.org

The table below summarizes various computational methods and their applications in elucidating the reaction mechanisms of benzoate derivatives, which are directly applicable to the study of this compound.

| Computational Method | Application in Reaction Mechanism Elucidation | Relevant Compounds Studied |

| Density Functional Theory (DFT) | Calculation of transition state geometries and energies, reaction energy profiles, and kinetic parameters. biorxiv.orgnih.gov | Benzoic acid, Benzoate, Methyl benzoate biorxiv.orgnih.govosti.gov |

| Ab initio methods | High-accuracy energy calculations for benchmarking DFT results and studying reaction pathways. osti.gov | Methyl benzoate osti.gov |

| Time-Dependent DFT (TD-DFT) | Investigation of excited state properties and photochemical reaction mechanisms. osti.gov | Copper(I) benzoate complexes osti.gov |

| Molecular Dynamics (MD) | Simulation of reaction dynamics in solution, including solvent effects on the reaction mechanism. | General application to chemical reactions in solution |

Quantitative Structure-Activity Relationships (QSAR) for Analogues in Material Science

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with a specific property or activity. sciepub.com In material science, QSAR can be a powerful approach to design new materials with desired characteristics, such as specific optical, electronic, or mechanical properties. liverpool.ac.ukmpie.deresearchgate.netutwente.nl For analogues of this compound, QSAR studies can guide the synthesis of new materials by predicting their properties before they are ever created in a lab.

The development of a QSAR model for materials science applications of this compound analogues would involve several key steps. First, a dataset of molecules with known properties would be required. These properties could include, for example, the glass transition temperature of a polymer incorporating the benzoate analogue, the liquid crystal transition temperatures, or the non-linear optical response of the material. researchgate.net

Next, a set of molecular descriptors would be calculated for each analogue. These descriptors are numerical representations of the chemical structure and can be categorized as constitutional, topological, geometrical, and quantum-chemical. For instance, descriptors such as molecular weight, polarizability, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) could be used. acs.orgtiikmpublishing.com

Finally, a mathematical model is built to relate the descriptors to the measured property using statistical methods like multiple linear regression (MLR) or partial least squares (PLS). researchgate.netacs.org The predictive power of the QSAR model is then rigorously validated. A successful QSAR model can then be used to predict the properties of new, unsynthesized analogues of this compound, allowing researchers to prioritize the most promising candidates for synthesis and testing.

The following table outlines the key components of a hypothetical QSAR study for designing novel materials based on analogues of this compound.

| Component of QSAR Study | Description | Example Application for this compound Analogues |

| Dataset of Analogues | A series of structurally related compounds with measured material properties. | Analogues with varying substituents on the phenyl and benzoate rings. |

| Material Property | The specific characteristic to be modeled and predicted. | Liquid crystallinity, thermal stability, refractive index, dielectric constant. |

| Molecular Descriptors | Numerical representations of molecular structure. | LogP (hydrophobicity), Molar Refractivity (CMR), HOMO/LUMO energies, Dipole Moment. nih.govtiikmpublishing.com |

| Statistical Method | Algorithm used to build the correlation model. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Genetic Algorithm (GA). researchgate.netresearchgate.net |

| Model Validation | Statistical tests to assess the robustness and predictive ability of the model. | Cross-validation (leave-one-out, leave-many-out), external test set validation. |

| Application | The use of the validated model to design new materials. | In-silico screening of a virtual library of analogues to identify candidates with optimized material properties. |

By leveraging the power of computational chemistry, researchers can gain a deep understanding of the chemical behavior of this compound and its analogues. These theoretical investigations not only explain experimental observations but also provide a predictive framework to design novel molecules and materials with tailored functionalities.

Applications and Advanced Materials Science of Phenoxycarbonyl Benzoate Derivatives

Liquid Crystalline Materials Development

Phenoxycarbonyl benzoate (B1203000) derivatives are extensively used in the synthesis of thermotropic liquid crystals, which exhibit a fluidic state that also possesses long-range molecular order. These materials are classified based on their molecular shape, which dictates the type of mesophases they form.

Design and Synthesis of Bent-Core Liquid Crystals

Bent-core, or "banana-shaped," liquid crystals are a unique class of materials known for forming complex, often polar and chiral, supramolecular structures even from achiral molecules. The design of these molecules typically involves a central bent unit, such as resorcinol (B1680541) (1,3-dihydroxybenzene), linked to two rigid side arms.

The synthesis of unsymmetrical bent-core liquid crystals can be achieved using derivatives of 3-hydroxyphenol. For instance, two series of unsymmetrical bent-core liquid crystals have been developed using 3-(benzyloxy)phenol (B189647) as a precursor. bch.ro The synthesis involves reacting the phenolic group with various benzoic acid derivatives. A common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) to facilitate the formation of the ester linkage in a non-polar solvent like dichloromethane (B109758). bch.ro Another approach involves converting the acid to an acid chloride, which then reacts with the phenol (B47542). bch.ro

Three-ring bent-shaped monomers containing azobenzene (B91143) units have also been synthesized using resorcinol as the central core, which is then esterified with benzoic acid derivatives containing the photosensitive azobenzene group. researchgate.netresearchgate.net These syntheses demonstrate the modularity of using a central phenoxy-based core to create complex, functional bent-core architectures.

Development of Calamitic Liquid Crystals

Calamitic, or rod-like, liquid crystals are the most common type and form the basis for most display technologies. Phenyl benzoate derivatives are a cornerstone in the design of these materials due to their linear shape and high chemical stability. researchgate.net

A notable series of calamitic mesogens, 4-((4-(alkoxy)phenoxy)carbonyl)phenyl-4-(dimethylamino)benzoate, has been synthesized and studied. rsc.orgrsc.org In these molecules, three phenyl rings are connected by ester groups, forming a rigid core. The presence of a terminal N,N-dimethylamino group (an electron donor) and ester linkages creates a molecule with significant anisotropic polarizability, which is crucial for the formation of liquid crystal phases. rsc.org The synthesis involves a multi-step process, culminating in the esterification of 4-hydroxy-substituted phenyl benzoate precursors with the appropriate benzoic acid derivatives. rsc.org

Variations in the core structure, such as the incorporation of thiophene (B33073) rings, have also been explored. The calamitic mesogen 4-((4-(decyloxy) phenoxy) carbonyl) phenyl thiophene-2-carboxylate (B1233283) was synthesized and found to exhibit a nematic phase, demonstrating the versatility of the phenoxycarbonyl benzoate framework in creating novel calamitic systems. orientjchem.org

Characterization of Cholesteric and Smectic Mesophases

The specific arrangement of molecules in a liquid crystal phase, or mesophase, determines its properties. Phenoxycarbonyl benzoate derivatives can form various mesophases, including cholesteric and smectic types, which are identified using techniques like Polarizing Optical Microscopy (POM), Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD). rsc.orgresearchgate.net

Cholesteric (Chiral Nematic, N) Phase: This phase is composed of layers of nematically ordered molecules where the direction of average molecular alignment twists helically from one layer to the next. sciencenet.cn It typically arises when chiral molecules are introduced. For example, combining a bent-core unit with a chiral cholesteryl group can induce a cholesteric phase. aps.org Similarly, calamitic dimers containing a cholesteryl group are known to exhibit multiple chiral phases, including the N phase. researchgate.net

Smectic Phases: In these phases, molecules have orientational order and are also arranged in layers. sciencenet.cn They are more ordered than nematic phases and occur at lower temperatures. sciencenet.cn

Smectic A (SmA) Phase: This is the least ordered smectic phase, where the molecules are aligned perpendicular to the layer planes. The 4-((4-(alkoxy)phenoxy)carbonyl)phenyl-4-(dimethylamino)benzoate series exhibits an enantiotropic nematic phase for all homologs, while the longest-chain homolog (C12) also shows a Smectic A phase at lower temperatures. rsc.orgrsc.org XRD studies revealed this to be a partially bilayer Smectic A phase (SmAd), where the layer spacing is greater than one molecular length but less than two, indicating interdigitation of the molecules. rsc.orgrsc.org

Smectic C (SmC) Phase: In this tilted phase, molecules are inclined with respect to the layer normal. Chiral versions (SmC) are ferroelectric and of great technological interest. researchgate.net Dimers incorporating a cholesteryl group have been shown to form SmC phases. researchgate.net

The phase behavior for a representative series of calamitic phenoxycarbonyl benzoate derivatives is summarized below.

| Compound Code | Alkoxy Chain (n) | Phase Transitions on Heating (°C) | Enthalpy (ΔH, J/g) |

| EPCPDB | 2 | Cr 141.6 N 227.1 I | 100.8 (Cr-N), 1.1 (N-I) |

| BPCPDB | 4 | Cr 137.9 N 222.8 I | 88.5 (Cr-N), 1.3 (N-I) |

| HPCPDB | 6 | Cr 127.3 N 210.5 I | 95.8 (Cr-N), 1.4 (N-I) |

| OPCPDB | 8 | Cr 121.2 N 199.3 I | 102.3 (Cr-N), 1.5 (N-I) |

| DePCPDB | 10 | Cr 119.5 N 190.2 I | 105.7 (Cr-N), 1.7 (N-I) |

| DdPCPDB | 12 | Cr 109.3 SmAd 179.8 N 184.4 I | 89.2 (Cr-SmAd), 3.2 (SmAd-N), 1.8 (N-I) |

| Data sourced from reference rsc.orgrsc.org. Cr = Crystal, N = Nematic, SmAd = Interdigitated Smectic A, I = Isotropic Liquid. |

Electro-Optical Properties and Potential Optical Device Applications

The response of liquid crystals to an external electric field is the basis for their use in optical devices like flat-panel displays. The electro-optical properties of phenoxycarbonyl benzoate derivatives, such as dielectric anisotropy, birefringence, and switching times, are critical performance metrics. researchgate.netbibliotekanauki.pl

Theoretical methods like Density Functional Theory (DFT) are employed to study and predict electro-optical parameters, including dipole moment, polarizability, and molar refractivity. figshare.com These studies help in understanding how molecular asymmetry and phase type affect the material's properties. For instance, in a study on bent-core molecules, it was found that asymmetry did not significantly affect total energy or polarizability, but the type of bent-core phase (B1 vs. B2) did influence anisotropic polarizability. figshare.com

Experimental investigations on calamitic systems like 4-[4-((S)-3,7-dimethyloctyloxy)phenoxy)carbonyl]phenyl 4-(n-octyloxy)benzoate (DPCPB) have focused on characterizing their dielectric constant and relaxation mechanisms across different frequencies and temperatures to assess their suitability for device applications. researchgate.net Furthermore, the optical birefringence (Δn), which is the difference in refractive indices for light polarized parallel and perpendicular to the director, is a key parameter. It has been shown to decrease with increasing length of lateral chains, which reduces molecular anisotropy. worktribe.com The ability to tune these properties through synthetic modification makes phenoxycarbonyl benzoate derivatives promising candidates for advanced electro-optical applications.

Determination of Orientational Order Parameters in Mesophases

The degree of long-range orientational order in a liquid crystal is quantified by the order parameter, S (also denoted as

). It ranges from S=1 for a perfectly parallel alignment to S=0 for a completely random, isotropic liquid. This parameter is crucial as it influences nearly all anisotropic properties of the material, such as birefringence and dielectric anisotropy.

High-resolution solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining order parameters with high precision. rsc.orgrsc.org For the 4-((4-(alkoxy)phenoxy)carbonyl)phenyl-4-(dimethylamino)benzoate series, solid-state 13C NMR was used to probe the Smectic Ad phase of the C12 homolog. By measuring the dipolar couplings between 13C and 1H nuclei in the phenyl rings of the molecular core, the orientational order parameter for each ring could be calculated. rsc.orgrsc.org

The study revealed that the order parameter increases as the temperature is lowered within the smectic phase, which is expected as the thermal motion of the molecules decreases, allowing for a higher degree of alignment. rsc.org Such detailed investigations provide fundamental insights into the relationship between molecular structure, intermolecular interactions, and the macroscopic properties of the mesophase.

Polymer Chemistry and Technology

The phenoxycarbonyl benzoate unit is also a valuable mesogen for incorporation into liquid crystalline polymers (LCPs). These polymers combine the properties of liquid crystals with the processability and mechanical strength of polymers. A common strategy is to attach the mesogenic unit as a side chain to a flexible polymer backbone.

The synthesis of side-chain liquid crystalline polyacetylenes containing phenyl benzoate mesogens has been successfully demonstrated. acs.org In this work, acetylene (B1199291) monomers were first prepared by linking a phenyl benzoate mesogen (with a cyano or methoxy (B1213986) tail group) to an undecyne spacer through esterification. The subsequent polymerization of these monomers using a WCl₆-based catalyst system yielded high-molecular-weight polymers. While the monomers themselves were not liquid crystalline, the resulting side-chain polymers exhibited distinct liquid crystalline phases. acs.org

Furthermore, polymer liquid crystals with mesogenic phenyl benzoate side chains containing photosensitive azobenzene groups have been synthesized. These materials exhibit photochemically induced isothermal phase transitions, where irradiation with light can change the liquid crystalline ordering at a constant temperature. acs.org This functionality opens up possibilities for applications in optical data storage and light-actuated devices.

Macroheterocyclic Compounds

The incorporation of benzoate moieties is a well-established strategy in the design and synthesis of macroheterocyclic compounds. While direct synthetic routes starting from 3-(Phenoxycarbonyl)benzoate to form specific macrocycles are not extensively documented in prominent literature, the application of closely related phenyl benzoate derivatives suggests its potential as a valuable precursor in this field. researchgate.net The reactivity of its structural isomers and related benzoic acid derivatives provides a strong basis for its potential utility in constructing complex macrocyclic architectures.

Macrocyclic compounds are large ring structures that are foundational in host-guest chemistry, molecular recognition, and the development of advanced materials. The synthesis of these molecules often relies on the condensation of bifunctional building blocks. Derivatives of benzoic acid, such as dicarboxylic acids, are frequently employed for this purpose to create macrocyclic polyesters and polyamides. google.comacs.org For instance, the condensation of a molecule like 3-(Phenoxycarbonyl)benzoic acid, which can be derived from the hydrolysis of the target compound, with a diol or diamine could, in principle, lead to the formation of macrocyclic esters or amides. The phenoxy group serves as a good leaving group in such polycondensation reactions, facilitating the formation of the larger ring structure.

One prominent class of macrocycles, calixarenes, are typically synthesized through the condensation of phenols and formaldehyde. nih.govresearchgate.netuii.ac.idresearchgate.netgoogle.com While this specific synthetic route does not directly involve phenoxycarbonyl benzoates, the functionalization of the upper or lower rim of a pre-formed calixarene (B151959) with fragments derived from this compound could introduce specific recognition sites or physical properties.

The table below summarizes the potential of benzoic acid derivatives in the synthesis of macroheterocyclic compounds, which by analogy, can be extended to this compound.

| Precursor Type | Macrocycle Class | Synthetic Reaction | Potential Role of this compound Derivative |

| Dicarboxylic Acids | Polyesters | Esterification | As a monomer after hydrolysis to 3-carboxybenzoic acid |

| Dicarboxylic Acids | Polyamides | Amidation | As a monomer after hydrolysis to 3-carboxybenzoic acid |

| Functionalized Phenols | Calixarenes | Condensation | As a modification reagent for pre-formed calixarenes |

It is important to note that the successful synthesis of macrocycles often depends on factors such as high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. The specific geometry and reactivity of this compound would play a crucial role in determining the feasibility and yield of such reactions.

Applications in Organic Synthesis as Reagents or Intermediates

This compound and its derivatives serve as versatile intermediates and reagents in organic synthesis, primarily by leveraging the reactivity of the phenoxycarbonyl group and the potential for functionalization of the benzene (B151609) rings.

A key application lies in its use as a building block for more complex molecules through cross-coupling reactions. For example, a derivative, (S)-2-Amino-3-(3-(phenoxycarbonyl)phenyl)propanoic acid hydrochloride, has been synthesized where a phenoxycarbonyl-substituted aryl bromide acts as a crucial intermediate. nih.gov This intermediate undergoes a Negishi coupling reaction, demonstrating that the phenoxycarbonyl moiety is stable under these conditions and can be carried through multi-step syntheses. nih.gov

The phenoxycarbonyl group is an effective leaving group, making these compounds useful acylating agents. This reactivity is analogous to that of N-(phenoxycarbonyl)benzamide, which is used to synthesize N-acyl ureas. In these reactions, the phenoxycarbonyl group is displaced by a nucleophile, such as an amine, to form a new amide bond. This suggests that this compound could be employed in similar acylation reactions.

Furthermore, derivatives of phenoxycarbonyl benzoate can be used in polymerization reactions. For instance, the condensation of phenyl-para-oxybenzoyl polyesters involves the elimination of phenyl benzoate, indicating that the phenoxycarbonyl group can facilitate the formation of polymer chains. google.com This points to a potential application for this compound in the synthesis of aromatic polyesters.

The following table details specific synthetic applications of phenoxycarbonyl benzoate derivatives as reagents or intermediates.

| Derivative/Related Compound | Reaction Type | Product Type | Significance | Reference |

| Phenyl (S)-3-(3-(tert-butoxy)-2-((tert-butoxycarbonyl)amino)-3-oxopropyl)benzoate | Negishi Coupling | Phenylalanine Derivative | Demonstrates use as a building block in complex molecule synthesis. | nih.gov |

| N-(phenoxycarbonyl)benzamide | Acylation | N-acyl ureas | Highlights the utility of the phenoxycarbonyl as a leaving group. | |

| Phenyl-para-oxybenzoyl polyester | Polycondensation | Aromatic Polyester | Shows potential in polymerization through elimination of phenyl benzoate. | google.com |

| Methyl 4-(phenoxycarbonyl)benzoate | Selective Cleavage | 4-(Phenoxycarbonyl)benzoic acid | Illustrates the stability of the phenoxycarbonyl group while other esters are manipulated. |

The synthetic utility of this compound and its analogs is rooted in the predictable reactivity of the ester linkage and the stability of the aromatic core, allowing for its incorporation into a variety of organic structures and materials.

Environmental Fate and Degradation Pathways of Benzoate Esters

Biodegradation Pathways of Benzoate (B1203000) and Analoguesresearchgate.netasm.orgsemanticscholar.orgemerginginvestigators.org

Biodegradation is a primary mechanism for the elimination of benzoate and its derivatives from soil and water. who.int Microorganisms have evolved diverse metabolic strategies to utilize these aromatic compounds as sources of carbon and energy, which vary depending on the availability of oxygen.

Under aerobic conditions, bacteria employ several strategies to degrade benzoate. The classic pathways involve the initial hydroxylation of the aromatic ring to produce central intermediates like catechol or protocatechuate, which are then further metabolized. ethz.chwikipedia.orgcsic.es

Dioxygenation: In some bacteria, the aerobic metabolism of benzoate proceeds through dioxygenation to form catechol. ethz.ch

Monooxygenation: This pathway is more common in fungi, where monooxygenation leads to the formation of protocatechuate. ethz.ch

Hybrid "Box" Pathway: A third, hybrid mechanism is utilized by bacteria such as Azoarcus evansii. ethz.chnih.gov This pathway begins with the activation of benzoate to its coenzyme A thioester, benzoyl-CoA, by the enzyme benzoate-CoA ligase. asm.orgcsic.esnih.gov Subsequently, a benzoyl-CoA dioxygenase or epoxidase introduces molecular oxygen, leading to dearomatization and hydrolytic ring cleavage without forming catechol or protocatechuate as free intermediates. csic.esnih.govresearchgate.net This pathway is considered a hybrid because it involves an initial CoA-dependent activation typical of anaerobic pathways but requires oxygen for the ring-dearomatization step. csic.es

In the absence of oxygen, a completely different strategy is required to break down the stable aromatic ring. nih.govoup.com Anaerobic degradation pathways are crucial in environments such as anoxic sediments, groundwater, and wastewater treatment facilities.

The central intermediate in the anaerobic metabolism of a wide variety of aromatic compounds is benzoyl-coenzyme A (benzoyl-CoA). nih.govoup.com Regardless of the initial aromatic substrate, peripheral pathways converge to form benzoyl-CoA. The core of the anaerobic process involves the enzymatic reduction of the aromatic ring of benzoyl-CoA by benzoyl-CoA reductase, a key enzyme that overcomes the high resonance energy of the benzene (B151609) ring. nih.govpsu.edu This reduction, which can be an ATP-dependent process in facultative anaerobes and phototrophs, breaks the aromaticity. nih.govpsu.edu The resulting non-aromatic, cyclic compound is then cleaved hydrolytically and further metabolized through a modified β-oxidation pathway to yield common cellular metabolites like acetyl-CoA. csic.esoup.com

The degradation of benzoate esters and their analogues is carried out by a diverse range of microorganisms, each possessing specific enzymes to catalyze the transformation. The degradation of 3-phenoxybenzoic acid (3-PBA), the carboxylic acid form of 3-(Phenoxycarbonyl)benzoate and a known metabolite of pyrethroid insecticides, has been a key model for understanding these processes. nih.govplos.org